molecular formula C22H23ClN4O2 B11152349 [4-(3-chlorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone

[4-(3-chlorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone

Cat. No.: B11152349
M. Wt: 410.9 g/mol
InChI Key: CIHPNANWIREHGU-UHFFFAOYSA-N
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Description

[4-(3-chlorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of piperazine and pyrazole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-chlorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone typically involves multi-step organic reactions One common approach is the condensation of 3-chlorophenylpiperazine with 4-methoxyphenylhydrazine, followed by cyclization to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[4-(3-chlorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl sites, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, [4-(3-chlorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neuropharmacology and oncology.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Preliminary studies suggest it may have applications in treating certain neurological disorders and cancers, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of [4-(3-chlorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of piperazine and pyrazole moieties, which confer unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.

Properties

Molecular Formula

C22H23ClN4O2

Molecular Weight

410.9 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]methanone

InChI

InChI=1S/C22H23ClN4O2/c1-25-21(15-20(24-25)16-6-8-19(29-2)9-7-16)22(28)27-12-10-26(11-13-27)18-5-3-4-17(23)14-18/h3-9,14-15H,10-13H2,1-2H3

InChI Key

CIHPNANWIREHGU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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